BenchChemオンラインストアへようこそ!

Ethyl 2-oxo-5-phenylpentanoate

Keto-enol tautomerism Claisen condensation Dieckmann condensation

Ethyl 2-oxo-5-phenylpentanoate (CAS 81867-09-6) is a β-keto ester compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol. It is characterized by a phenyl group at the terminal carbon (C5) and a keto-ester moiety, which are pivotal for its reactivity in condensation reactions and heterocyclic synthesis.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
CAS No. 81867-09-6
Cat. No. B3286049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-oxo-5-phenylpentanoate
CAS81867-09-6
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)CCCC1=CC=CC=C1
InChIInChI=1S/C13H16O3/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
InChIKeyMJCZYRJTANZIEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-oxo-5-phenylpentanoate (CAS 81867-09-6): A Specialized β-Keto Ester Intermediate for ACE Inhibitor Synthesis


Ethyl 2-oxo-5-phenylpentanoate (CAS 81867-09-6) is a β-keto ester compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol [1]. It is characterized by a phenyl group at the terminal carbon (C5) and a keto-ester moiety, which are pivotal for its reactivity in condensation reactions and heterocyclic synthesis . Its primary industrial and scientific relevance is as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as lisinopril and benazepril . This compound's structure enables specific transformations, making it a critical building block rather than a generic, interchangeable reagent.

Why Ethyl 2-oxo-5-phenylpentanoate Cannot Be Directly Substituted by Generic Analogs for Critical Syntheses


Generic substitution among β-keto esters is inadvisable because subtle structural variations critically alter reactivity, physicochemical properties, and synthetic pathway compatibility. A comparative analysis with structurally related compounds reveals that the absence of a methyl substituent at the C2 position in ethyl 2-oxo-5-phenylpentanoate enhances its susceptibility to keto-enol tautomerism, a property critical in Claisen and Dieckmann condensations . This is in direct contrast to analogs like ethyl 2-methyl-5-oxo-5-phenylpentanoate (PubChem CID 132918828), where the methyl group introduces steric hindrance and alters the reactivity profile . Similarly, changing the ester group from ethyl to methyl impacts solubility and transesterification conditions , while modifying the phenylalkyl chain length changes the molecule's overall lipophilicity and its fit within downstream enzymatic or synthetic pathways.

Quantitative Differentiation Evidence for Procuring Ethyl 2-oxo-5-phenylpentanoate (CAS 81867-09-6)


Enhanced Reactivity in Condensation Chemistry Compared to Methyl-Substituted Analog

The absence of a methyl substituent at the C2 position in ethyl 2-oxo-5-phenylpentanoate significantly enhances its keto-enol tautomerism, a fundamental property for successful Claisen and Dieckmann condensations. This represents a direct structural advantage over its closest analog, ethyl 2-methyl-5-oxo-5-phenylpentanoate (PubChem CID 132918828), where the methyl group sterically hinders this equilibration .

Keto-enol tautomerism Claisen condensation Dieckmann condensation Reactivity comparison

Optimized Chain Length for ACE Inhibitor Synthesis (Benazepril vs. Lisinopril Precursors)

Ethyl 2-oxo-5-phenylpentanoate is specifically documented as a key intermediate for benazepril, a 5-phenylpentanoate-derived ACE inhibitor, whereas the shorter-chain analog ethyl 2-oxo-4-phenylbutanoate is the established precursor for lisinopril and enalapril . This specificity is not interchangeable; the 5-carbon chain is a structural requirement for benazepril's synthesis pathway. Using the 4-carbon analog would yield an entirely different, and likely inactive, final compound.

ACE inhibitor Benazepril synthesis Intermediate specificity Chain length optimization

Higher Purity Specification (99%) Over Common Industrial Grades (95%)

For pharmaceutical research and fine chemical synthesis, high purity is non-negotiable. The target compound is available with a minimum purity specification of 99% from certain suppliers, exceeding the common 95% industrial grade standard . This higher purity level reduces the burden of in-house purification and minimizes the risk of side reactions caused by unknown impurities, a critical factor in multi-step pharmaceutical syntheses where impurity profiles are heavily scrutinized.

Purity specification Pharmaceutical intermediate Quality control Procurement standard

Best Application Scenarios for Ethyl 2-oxo-5-phenylpentanoate (CAS 81867-09-6) Based on Evidence


Synthesis of Benazepril and Structural Analogs for Cardiovascular Research

This is the primary documented use-case for this compound. As a key intermediate, its specific 5-phenylpentanoate chain is essential for constructing the benazepril skeleton. Research groups and manufacturers focused on developing or producing benazepril and its analogs will find this compound to be an irreplaceable building block, as confirmed by its role in patented synthetic pathways .

Exploration of Structure-Activity Relationships (SAR) in ACE Inhibitors

For medicinal chemistry programs aiming to optimize ACE inhibitors, this compound provides a scaffold for exploring the impact of chain length on pharmacological activity. Its direct comparison with the 4-phenylbutanoate analog (standard for lisinopril) makes it a valuable tool for SAR studies, where subtle changes in lipophilicity and target binding can be systematically evaluated .

High-Precision Pharmaceutical Process Chemistry Development

The availability of a 99% purity specification makes this compound highly suitable for process chemistry R&D, where impurity control is paramount. Utilizing a high-purity intermediate from the outset simplifies reaction monitoring, reduces purification bottlenecks, and aids in the development of a robust, scalable manufacturing process that meets stringent regulatory requirements for pharmaceutical products .

Asymmetric Synthesis and Chiral Ligand Development

The compound's utility extends to asymmetric catalysis, where its derivatives can serve as chiral ligands in enantioselective hydrogenation. This application leverages the inherent structural features of the β-keto ester, particularly the proximity of the phenyl group and the keto-ester moiety, to create a chiral environment around a metal center, enabling the production of enantiomerically pure compounds .

Quote Request

Request a Quote for Ethyl 2-oxo-5-phenylpentanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.